Fmoc-3-(3'-quinolyl)-L-alanine
Overview
Description
Fmoc-3-(3’-quinolyl)-L-alanine is a derivative of alanine, an amino acid, where the alanine is modified with a 3-quinolyl group and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis and proteomics studies due to its unique structural properties.
Mechanism of Action
Target of Action
Fmoc-3-(3’-quinolyl)-L-alanine is a complex compound with a specific target yet to be identified. As an Fmoc protected alanine derivative, it is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Mode of Action
The mode of action of Fmoc-3-(3’-quinolyl)-L-alanine involves its interaction with its targets in the body. The Fmoc group is typically removed with a base such as pyridine . This process is part of an orthogonal de-protection strategy to the acid labile Boc group .
Biochemical Pathways
It is known that the compound plays a role in proteomics studies and solid phase peptide synthesis techniques .
Pharmacokinetics
The compound’s molecular weight (43848) and formula (C27H22N2O4) suggest that it may have specific ADME properties .
Result of Action
Its role in proteomics studies and solid phase peptide synthesis techniques suggests that it may have specific effects on protein structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(3’-quinolyl)-L-alanine typically involves the following steps:
Protection of Alanine: The amino group of L-alanine is protected using the Fmoc group. This is achieved by reacting L-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Quinolyl Group: The 3-quinolyl group is introduced through a coupling reaction. This involves the use of a quinoline derivative and a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of Fmoc-3-(3’-quinolyl)-L-alanine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-alanine are reacted with Fmoc chloride in an industrial reactor.
Coupling Reaction: The protected alanine is then coupled with the quinoline derivative using industrial-scale coupling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(3’-quinolyl)-L-alanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides.
Substitution Reactions: The quinolyl group can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Deprotected Alanine Derivative: Removal of the Fmoc group yields 3-(3’-quinolyl)-L-alanine.
Peptide Products: Coupling reactions yield peptides with the 3-(3’-quinolyl)-L-alanine residue.
Substituted Quinolyl Derivatives: Substitution reactions yield various substituted quinolyl derivatives.
Scientific Research Applications
Chemistry
Fmoc-3-(3’-quinolyl)-L-alanine is used in solid-phase peptide synthesis, allowing for the incorporation of the quinolyl group into peptides. This modification can enhance the stability and bioactivity of the peptides.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The quinolyl group can act as a fluorescent probe, facilitating the detection and analysis of biological molecules.
Medicine
Fmoc-3-(3’-quinolyl)-L-alanine is explored for its potential in drug development. The quinolyl group can interact with various biological targets, making it a valuable scaffold for designing new therapeutic agents.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its unique properties allow for the development of peptides with improved pharmacokinetic and pharmacodynamic profiles.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-3-(2’-quinolyl)-L-alanine
- Fmoc-3-(4’-quinolyl)-L-alanine
- Fmoc-3-(2’-quinolyl)-D-alanine
Uniqueness
Fmoc-3-(3’-quinolyl)-L-alanine is unique due to the position of the quinolyl group on the third carbon of the alanine side chain. This specific positioning can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other quinolyl-substituted alanine derivatives.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-3-ylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(14-17-13-18-7-1-6-12-24(18)28-15-17)29-27(32)33-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-13,15,23,25H,14,16H2,(H,29,32)(H,30,31)/t25-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZZBOUYIXBVNP-VWLOTQADSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
281655-61-6 | |
Record name | (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(quinolin-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.